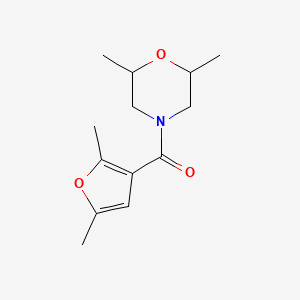
dimethyl (4-methylphenyl)amidophosphate
描述
Dimethyl (4-methylphenyl)amidophosphate, commonly known as DMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPA is a phosphoramidate compound that has a wide range of biochemical and physiological effects and is used in several laboratory experiments.
作用机制
DMPA acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of the neurotransmitter acetylcholine in the brain. This leads to an increase in acetylcholine levels, which can improve cognitive function and memory. DMPA also has anticholinesterase activity, which makes it useful in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
DMPA has several biochemical and physiological effects, including anticholinesterase activity, acetylcholinesterase inhibition, and neuroprotective effects. It has been shown to improve cognitive function and memory in animal models and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's.
实验室实验的优点和局限性
DMPA has several advantages for lab experiments, including its ease of synthesis, purity, and unique properties. However, it also has limitations, including its toxicity and potential side effects. Researchers must take appropriate precautions when handling DMPA to ensure their safety and the safety of others.
未来方向
There are several future directions for research on DMPA, including the development of novel phosphoramidate compounds for drug discovery and development. DMPA also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to explore the full potential of DMPA and its derivatives.
Conclusion:
In conclusion, DMPA is a phosphoramidate compound that has a wide range of scientific research applications. It is used in the synthesis of novel phosphoramidate compounds, which have potential applications in drug discovery and development. DMPA has several biochemical and physiological effects, including anticholinesterase activity, acetylcholinesterase inhibition, and neuroprotective effects. It has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to explore the full potential of DMPA and its derivatives.
科学研究应用
DMPA has found widespread application in scientific research due to its unique properties. It is used in the synthesis of novel phosphoramidate compounds, which have potential applications in drug discovery and development. DMPA is also used as a reagent in the synthesis of phosphoramidate oligonucleotides, which are used in gene therapy and drug delivery.
属性
IUPAC Name |
N-dimethoxyphosphoryl-4-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14NO3P/c1-8-4-6-9(7-5-8)10-14(11,12-2)13-3/h4-7H,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCQRYILYZJBSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NP(=O)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180304 | |
| Record name | Phosphoramidic acid, (4-methylphenyl)-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphoramidic acid, (4-methylphenyl)-, dimethyl ester | |
CAS RN |
25627-01-4 | |
| Record name | Phosphoramidic acid, (4-methylphenyl)-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025627014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoramidic acid, (4-methylphenyl)-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(2-methoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4672518.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)-N~2~-methylglycinamide](/img/structure/B4672533.png)
![N-[1-(4-chlorophenyl)propyl]-3-nitrobenzenesulfonamide](/img/structure/B4672543.png)
![4-(2,4-dimethoxyphenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4672546.png)
![3-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride](/img/structure/B4672548.png)

![ethyl 2-{[({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4672560.png)

![2-(4-biphenylyloxy)-N'-[(2-bromo-4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B4672567.png)
![N-(3,5-dimethoxyphenyl)-4-[(4-isopropylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4672572.png)

![3,5-bis[(2,4-dichlorobenzoyl)amino]benzoic acid](/img/structure/B4672585.png)
![diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4672592.png)